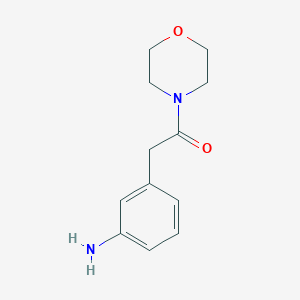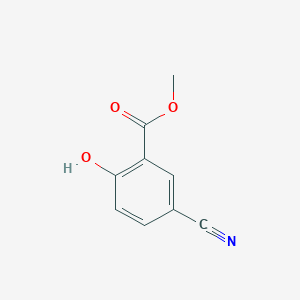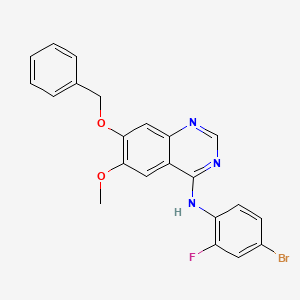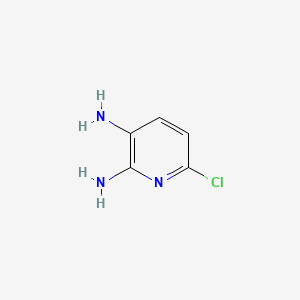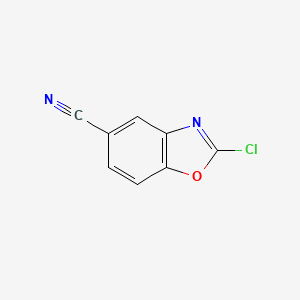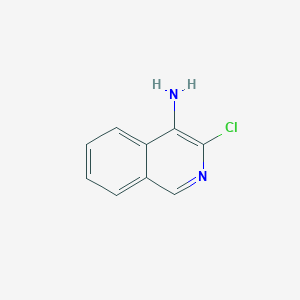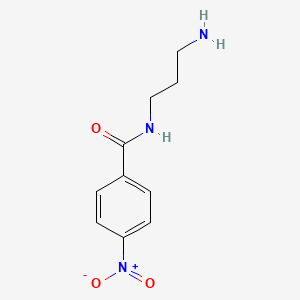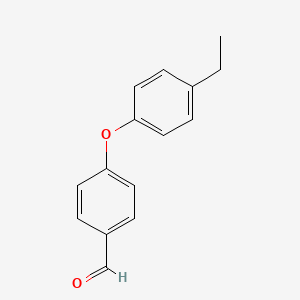
4-(4-Ethylphenoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Enzymatic Production of Benzaldehyde
- Application Summary: Benzaldehyde is an organic compound with an almond-like aroma and is one of the most important and widely used flavorings in the food industry . An enzymatic process for the production of benzaldehyde from l-phenylalanine was developed .
- Methods of Application: Four enzymes were expressed in Escherichia coli; l-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase . A quadruple mutant of 4-hydroxymandelate synthase (A199V/Q206R/I217V/K337Q) obtained by random and site-directed mutagenesis demonstrated 2.4-fold higher activity than wild type .
- Results: The mutant-expressing strain was able to produce benzaldehyde from 100 mM l-phenylalanine at a conversion rate of 84% (wild type, 37%) .
2. Synthesis of Benzaldehyde Analogues
- Application Summary: A diverse series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues has been synthesized .
- Methods of Application: The synthesis was achieved by the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides .
- Results: The analogues were synthesized in good yield .
3. Insecticidal, Antimicrobial, and Antioxidant Activities
- Application Summary: Benzaldehyde has been shown to have insecticidal, antimicrobial, and antioxidant activities . The antifungal activity of benzaldehyde derivatives has also been reported .
- Results: While the results or outcomes obtained would also depend on the specific context, the general finding is that benzaldehyde and its derivatives can have beneficial effects in these applications .
4. Regulator of Plant Growth
- Application Summary: Benzaldehyde has been shown to be a regulator of plant growth .
- Results: While the results or outcomes obtained would also depend on the specific context, the general finding is that benzaldehyde can influence plant growth .
5. Synthesis of Phenyl Nitropropen
- Application Summary: Benzaldehyde is the starting product for the synthesis of phenyl nitropropen, an intermediate of amphetamine, which have a strong stimulating effect .
- Results: While the results or outcomes obtained would also depend on the specific context, the general finding is that benzaldehyde can be used to synthesize phenyl nitropropen .
6. Production of Agricultural Chemicals
Safety And Hazards
The safety data sheet for benzaldehyde, a related compound, indicates that it is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and may damage fertility or the unborn child . It is advised to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and to keep away from open flames, hot surfaces, and sources of ignition .
Propiedades
IUPAC Name |
4-(4-ethylphenoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-12-3-7-14(8-4-12)17-15-9-5-13(11-16)6-10-15/h3-11H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXOBSDCTFFTIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443767 |
Source


|
| Record name | 4-(4-ethylphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylphenoxy)benzaldehyde | |
CAS RN |
61343-85-9 |
Source


|
| Record name | 4-(4-ethylphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

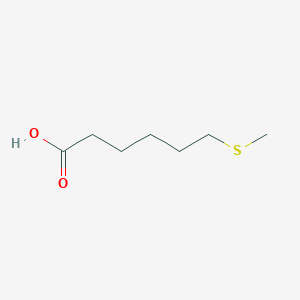
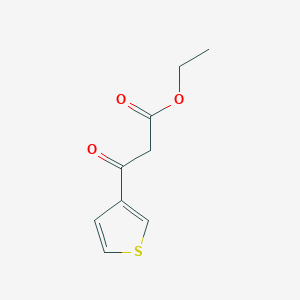
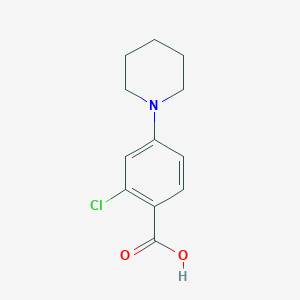
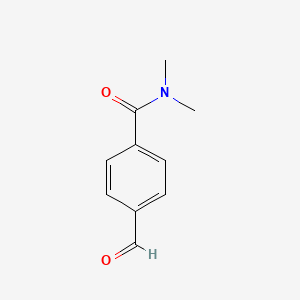
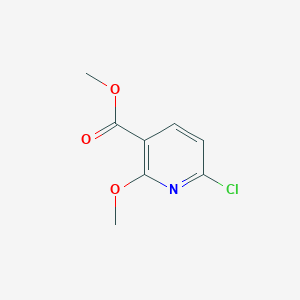
![3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1313192.png)
